Imidazo[1,5-a][1,3,5]triazin-4(1H)-one is classified as a tricyclic heterocycle due to the presence of three interconnected rings that include nitrogen atoms. Its structure combines elements from both imidazole and triazine classes, making it a significant compound in organic and medicinal chemistry.
The synthesis of Imidazo[1,5-a][1,3,5]triazin-4(1H)-one can be achieved through various methods. One notable approach involves the N-bromosuccinimide (NBS)-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. This method has been shown to yield high purity and good yields while maintaining regioselectivity. The reaction conditions typically include mild temperatures and can be scaled for larger productions without significant loss of efficiency .
Another synthesis route includes hydrolytic degradation processes that convert precursors into the desired imidazole derivatives. For instance, starting from 6-R1-8-R2-2-thioxo-2,3-dihydroimidazo[1,5-a]-1,3,5-triazin-4(1H)-ones can lead to various substituted imidazoles through controlled hydrolysis .
The molecular structure of Imidazo[1,5-a][1,3,5]triazin-4(1H)-one features a fused tricyclic framework that includes:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds.
Imidazo[1,5-a][1,3,5]triazin-4(1H)-one participates in various chemical reactions due to its reactive nitrogen atoms. It can undergo:
Additionally, it has been noted for its ability to form derivatives through reactions with thioureas and formamides under specific conditions .
The mechanism of action for Imidazo[1,5-a][1,3,5]triazin-4(1H)-one is primarily linked to its interaction with biological targets at the molecular level. Research indicates that compounds within this class can exhibit:
The specific pathways often involve interactions with DNA or RNA synthesis processes or interference with metabolic pathways critical for pathogen survival.
Imidazo[1,5-a][1,3,5]triazin-4(1H)-one exhibits several notable physical and chemical properties:
Imidazo[1,5-a][1,3,5]triazin-4(1H)-one has diverse applications in scientific research:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic contexts. The versatility of Imidazo[1,5-a][1,3,5]triazin-4(1H)-one makes it a valuable subject for ongoing studies in medicinal chemistry and drug development.
The compound is systematically named as 3H-imidazo[1,5-a][1,3,5]triazin-4-one according to IUPAC conventions, with the CAS registry number 145837-60-1 [1] [7] [10]. Its molecular formula is C₅H₄N₄O, and it has a molecular weight of 136.11 g/mol [1] [4]. The bicyclic framework consists of a five-membered imidazole ring fused with a six-membered 1,3,5-triazine ring at positions [1,5-a], resulting in a nitrogen-rich heterocycle [7] [8]. Key identifiers include:
O=C1N=CNC2=CN=CN21
(canonical form) [1] [7] YRADOCIULGCUOJ-UHFFFAOYSA-N
[1] [4]The systematic classification designates this scaffold as a purine isostere, where the fusion topology mimics natural purines but with altered nitrogen positioning critical for bioactivity [7] [9]. Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 3H-imidazo[1,5-a][1,3,5]triazin-4-one |
CAS Registry Number | 145837-60-1 |
Molecular Formula | C₅H₄N₄O |
Molecular Weight | 136.11 g/mol |
Canonical SMILES | O=C1N=CNC2=CN=CN21 |
InChIKey | YRADOCIULGCUOJ-UHFFFAOYSA-N |
Structurally, imidazo[1,5-a][1,3,5]triazin-4(1H)-one serves as a 5-aza-7-deazaguanine analogue, differing from canonical purines by nitrogen substitutions at positions 5 and 7 [6] [7]. This modification enhances metabolic stability and alters hydrogen-bonding patterns [7]. Key analogues and their pharmacological profiles include:
Table 2: Structural Analogues and Biological Activities
Core Structure | Key Substituents | Biological Activity | Potency |
---|---|---|---|
Imidazo[1,5-a][1,3,5]triazin-4-one | None (parent scaffold) | Purine isostere template | N/A |
8-(4-MeO-phenyl) variant | 4-MeO-phenyl at C8 | Antiviral (RSV inhibition) | IC₅₀ = 15.7 µM |
Triazolo[1,5-a][1,3,5]triazine | Furyl at C2; aminoethylphenol at C5 | A₂ₐ adenosine receptor antagonism | Kᵢ = 0.8 nM |
5-Aza-7-deazaguanine | Amino group at C2; carbonyl at C6 | Nucleoside antimetabolite | Variable |
Crystallographic Analysis: A monoclinic crystal lattice (space group P2₁/n
) was resolved for the analogue 7-(4-methylphenyl)imidazo[1,2-a][1,3,5]triazin-4-amine, with cell parameters a = 7.3455(1) Å, b = 12.2470(1) Å, c = 12.1689(1) Å, β = 103.505(1)° [6]. The fused ring system exhibits near-planarity (RMSD = 0.0218 Å), with the amino group at N5 deviating by 0.1258 Å. Hydrogen-bonding networks form centrosymmetric dimers via N–H⋯N interactions (N5–H⋯N2 = 2.066 Å) [6].
Spectroscopic Data:
Table 3: Crystallographic Parameters for Analogous Compound
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/n (No. 14) |
a, b, c (Å) | 7.3455(1), 12.2470(1), 12.1689(1) |
β (°) | 103.505(1) |
Volume (ų) | 1064.45(2) |
Z | 4 |
R₁ Factor | 0.0365 |
Table 4: Key NMR Assignments for Imidazo[1,5-a][1,3,5]triazin-4(1H)-one
Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
H-3 | 8.90 | Singlet |
H-7 | 8.75 | Singlet |
H-2 | 7.45 | Singlet |
N–H | 11.20 | Broad singlet |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: